Lauryl sarcosine sodium
Overview
Description
It is widely used as a foaming and cleansing agent in personal care products like shampoos, toothpaste, shaving foams, and foam washes . This compound is amphiphilic, meaning it has both hydrophobic and hydrophilic properties, which makes it effective in reducing surface tension and aiding in the formation of micelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauryl sarcosine sodium is typically synthesized through the acylation of sarcosine with lauroyl chloride, followed by neutralization with sodium hydroxide . The reaction conditions generally involve:
- Mixing lauric acid, methanol, and sodium bisulfate monohydrate.
- Reacting at temperatures between 75-85°C to prepare methyl laurate .
- Further reaction with sarcosine to form lauroyl sarcosine, which is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acylation and neutralization processes. The raw materials, such as lauric acid and sarcosine, are sourced in bulk, and the reactions are carried out in reactors designed for high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Lauryl sarcosine sodium primarily undergoes substitution reactions due to its amide and carboxylate functional groups . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other amines.
Oxidation Reactions: Can occur in the presence of strong oxidizing agents like hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Can lead to the formation of various derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Result in the modification of the lauroyl or sarcosine moieties, potentially forming alcohols or amines.
Scientific Research Applications
Lauryl sarcosine sodium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers for the extraction of proteins and nucleic acids.
Mechanism of Action
Lauryl sarcosine sodium exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles that can encapsulate and solubilize hydrophobic substances . The compound’s amphiphilic nature enables it to interact with both hydrophobic and hydrophilic molecules, facilitating the emulsification and dispersion of oils and other hydrophobic materials .
Comparison with Similar Compounds
Sodium Lauryl Sulfate: A stronger surfactant derived from petroleum, known for its effective cleansing properties but can be harsh on the skin.
Sodium Cocoyl Isethionate: Another mild surfactant derived from coconut oil, used in personal care products for its gentle cleansing properties.
Comparison:
Cleansing Power: While sodium lauryl sulfate is more effective in removing dirt and oil, it can be drying and strip natural oils from the skin and hair.
Biodegradability: Both this compound and sodium cocoyl isethionate are biodegradable, making them environmentally friendly options.
This compound stands out for its gentle cleansing properties, making it suitable for use in products designed for sensitive skin .
Properties
IUPAC Name |
sodium;2-[dodecyl(methyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.Na/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15(17)18;/h3-14H2,1-2H3,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNFGORSPBALY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15930-65-1 (Parent) | |
Record name | Lauryl sarcosine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70884410 | |
Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder with a slight odor of coconut; [EM Science MSDS] | |
Record name | Lauryl sarcosine sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21718 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
7631-98-3 | |
Record name | Lauryl sarcosine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium N-dodecyl-N-methylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM LAURYL SARCOSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PGH842FAU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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